Apoptosis Induction in MDA-MB-231 Breast Cancer Cells: 4-Bromo Regioisomer vs. Untreated Control
In a study investigating benzofuran derivatives for anticancer activity, 4-bromobenzofuran-2-carboxylic acid (compound 9e in the study) induced a statistically significant increase in apoptosis in MDA-MB-231 triple-negative breast cancer cells. The total apoptosis rate increased from 1.46% (untreated control) to 34.29% (treated), with early apoptosis rising from 0.47% to 8.11% and late apoptosis from 0.31% to 23.77% . This represents an approximate 23.5-fold increase in total apoptotic cell death. It is important to note that this study evaluated the compound directly, not a downstream derivative, and the data provide a direct comparison against an untreated baseline .
| Evidence Dimension | Total apoptosis induction in MDA-MB-231 cells |
|---|---|
| Target Compound Data | 4-Bromobenzofuran-2-carboxylic acid: 34.29% total apoptosis (8.11% early, 23.77% late) |
| Comparator Or Baseline | Untreated control: 1.46% total apoptosis (0.47% early, 0.31% late) |
| Quantified Difference | 23.5-fold increase in total apoptosis; 17.3-fold increase in early apoptosis; 76.7-fold increase in late apoptosis |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; treatment conditions as described |
Why This Matters
For researchers evaluating benzofuran-2-carboxylic acid scaffolds for anticancer programs, this direct evidence of apoptosis induction provides a quantitative efficacy benchmark for the 4-bromo regioisomer that may not be replicated by other positional isomers, helping guide scaffold selection in early-stage oncology drug discovery.
